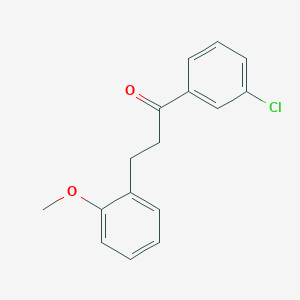

3'-Chloro-3-(2-methoxyphenyl)propiophenone

Description

3'-Chloro-3-(2-methoxyphenyl)propiophenone (CAS: 898789-42-9) is a substituted propiophenone derivative characterized by a chlorine atom at the 3' position of the aromatic ring and a 2-methoxyphenyl group attached to the ketone-bearing carbon. Its molecular formula is C₁₆H₁₅ClO, with a molecular weight of 258.74 g/mol and a purity of ≥97% . This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring tailored electronic and steric properties due to its methoxy and chloro substituents .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAFEKRNGHDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644174 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-89-6 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Chloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 3-chloropropiophenone with 2-methoxybenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3’-Chloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Chloro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its substituents. Key comparisons include:

3'-Chloro-3-(2-methylphenyl)propiophenone (CAS: 898789-42-9) Structural Difference: Replaces the 2-methoxy group with a 2-methyl group. Impact: The methyl group provides steric bulk but lacks the electron-donating resonance effect of methoxy, reducing polarity. This lowers solubility in polar solvents compared to the methoxy analogue . Molecular Weight: Identical (258.74 g/mol) due to isosteric substitution of -OCH₃ with -CH₃.

4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4) Structural Difference: Chlorine at the 4' position and methoxy at the 3-position. This may accelerate nucleophilic addition reactions compared to the 3'-chloro isomer .

3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone Structural Difference: Additional chlorine at the 4' position. Impact: Increased molecular weight (293.64 g/mol) and lipophilicity (higher logP). The dichloro substitution may enhance binding to hydrophobic enzyme pockets in medicinal chemistry applications .

Physicochemical Properties

- Solubility: The 2-methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogues like 3'-chloro-3-(3-methylphenyl)propiophenone . Chloroform solubility is moderate (~10–20 mg/mL) across chloro-substituted propiophenones due to balanced polarity .

- logP (Octanol-Water Partition Coefficient): Target Compound: Predicted logP = ~4.5 (similar to 3'-chloro-3-(3-methylphenyl)propiophenone) . 3',4'-Dichloro Analog: Higher logP (~5.2) due to added chlorine .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing: The 2-methoxy group participates in C–H···O hydrogen bonds, stabilizing crystal lattices. This contrasts with methyl-substituted analogues, which rely on weaker van der Waals interactions . Chlorine at the 3' position may engage in halogen bonding, a feature absent in non-halogenated analogues .

Pharmacological Relevance

- Dopamine Receptor Modulation: Methoxy- and chloro-substituted propiophenones are intermediates in synthesizing piperazine derivatives (e.g., HBK14–HBK19), which show affinity for serotonin and dopamine receptors . The 2-methoxy group in the target compound may enhance blood-brain barrier penetration compared to polar substituents .

Industrial Use

- Polymer Chemistry: Chlorinated propiophenones are precursors to phthalimide monomers for heat-resistant polyimides. The 3'-chloro substitution pattern is critical for monomer purity during polymerization .

Biological Activity

3'-Chloro-3-(2-methoxyphenyl)propiophenone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

3'-Chloro-3-(2-methoxyphenyl)propiophenone exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation, impacting metabolic pathways within cells.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

- Gene Expression : By interacting with transcription factors, it alters the expression levels of specific genes, affecting cellular responses.

Molecular Mechanism

The primary mechanism of action involves binding to molecular targets like enzymes and receptors. This binding can inhibit enzyme activity or modulate signal transduction pathways. For instance, 3'-Chloro-3-(2-methoxyphenyl)propiophenone may bind to allosteric sites on enzymes, influencing their catalytic functions.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 3'-Chloro-3-(2-methoxyphenyl)propiophenone:

- Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties, suggesting potential therapeutic applications in treating infections.

- Anticancer Properties : Analogues of this compound have been studied for their ability to inhibit aromatase and modulate estrogen receptors, which are critical in breast cancer treatment. These findings support further exploration of 3'-Chloro-3-(2-methoxyphenyl)propiophenone in cancer therapies .

Research Findings

A summary of key findings from recent research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.